molecular formula C23H25N3O3 B4807616 2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide

2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide

Cat. No.: B4807616
M. Wt: 391.5 g/mol
InChI Key: AHNPLJJJMKRSRC-UHFFFAOYSA-N
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Description

2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring, a propanoyl group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide typically involves the reaction of naphthalen-2-ol with 2-chloro-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions for several hours . The resulting product is then purified through filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene ring or the hydrazinecarboxamide moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the naphthalene ring or the hydrazinecarboxamide moiety.

Scientific Research Applications

2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(naphthalen-2-yloxy)propanoyl]-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrazinecarboxamide moiety distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-naphthalen-2-yloxypropanoylamino)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15(2)17-8-11-20(12-9-17)24-23(28)26-25-22(27)16(3)29-21-13-10-18-6-4-5-7-19(18)14-21/h4-16H,1-3H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPLJJJMKRSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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